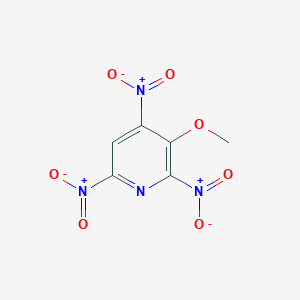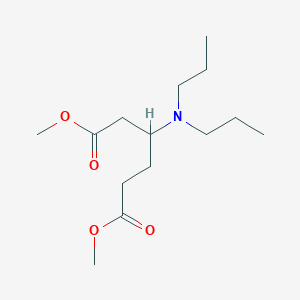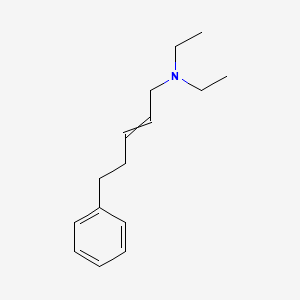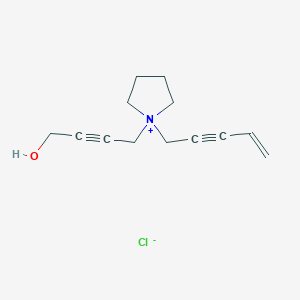![molecular formula C19H18O3 B14199886 Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate CAS No. 923026-96-4](/img/structure/B14199886.png)
Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester derivative of 1,3-diphenylprop-2-yn-1-ol and is characterized by the presence of an ethyl acetate group attached to the 1,3-diphenylprop-2-yn-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate typically involves the esterification of 1,3-diphenylprop-2-yn-1-ol with ethyl acetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-diphenylprop-2-yn-1-one or 1,3-diphenylprop-2-ynoic acid.
Reduction: Formation of 1,3-diphenylprop-2-yn-1-ol.
Substitution: Formation of various substituted esters or ethers depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl rings. These effects can modulate the compound’s ability to undergo various chemical reactions and interact with biological targets.
類似化合物との比較
Similar Compounds
1,3-Diphenylprop-2-yn-1-ol: The parent alcohol from which the ester is derived.
1,3-Diphenylprop-2-yn-1-one: A ketone derivative with similar structural features.
1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: A piperidine derivative with comparable reactivity.
Uniqueness
Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties. The presence of the ethyl acetate moiety enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and various applications.
特性
CAS番号 |
923026-96-4 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
ethyl 2-(1,3-diphenylprop-2-ynoxy)acetate |
InChI |
InChI=1S/C19H18O3/c1-2-21-19(20)15-22-18(17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,18H,2,15H2,1H3 |
InChIキー |
ZWFNGFNFOWCCMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)


![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)


